molecular formula C12H16O2 B15115192 3-[(2-Methylphenoxy)methyl]oxolane

3-[(2-Methylphenoxy)methyl]oxolane

Katalognummer: B15115192
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: ISWIZAZJXFKIDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Methylphenoxy)methyl]oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a 2-methylphenoxy group attached to the oxolane ring via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenoxy)methyl]oxolane typically involves the reaction of 2-methylphenol with an appropriate oxolane precursor. One common method is the Williamson ether synthesis, where 2-methylphenol is reacted with an oxolane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of phase-transfer catalysts can improve the reaction rate and selectivity, making the process more economically viable.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Methylphenoxy)methyl]oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxolane ring to other cyclic structures.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or nitrated phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(2-Methylphenoxy)methyl]oxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized as a solvent or intermediate in the production of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[(2-Methylphenoxy)methyl]oxolane involves its interaction with specific molecular targets. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenoxy group can undergo electrophilic aromatic substitution, affecting the compound’s chemical behavior and potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyloxolane: A similar compound with a methyl group attached to the oxolane ring.

    2-Methyltetrahydrofuran: Another related compound with a similar cyclic ether structure.

Uniqueness

3-[(2-Methylphenoxy)methyl]oxolane is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

3-[(2-methylphenoxy)methyl]oxolane

InChI

InChI=1S/C12H16O2/c1-10-4-2-3-5-12(10)14-9-11-6-7-13-8-11/h2-5,11H,6-9H2,1H3

InChI-Schlüssel

ISWIZAZJXFKIDW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCC2CCOC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.